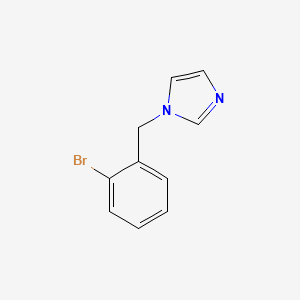

1-(2-Bromobenzyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQPWBLBKUIDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70533456 | |

| Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-45-1 | |

| Record name | 1-[(2-Bromophenyl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-Bromobenzyl)-1H-imidazole. The information is curated for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted imidazole derivative. While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on computational models and data from analogous structures. The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a range of interesting chemical and biological characteristics.[1]

Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | 1-[(2-bromophenyl)methyl]imidazole | [2] |

| CAS Number | 72459-45-1 | [2] |

| Molecular Formula | C₁₀H₉BrN₂ | [2] |

| Synonyms | 1-(2-bromobenzyl)imidazole, 1-[(2-BROMOPHENYL)METHYL]IMIDAZOLE | [2] |

Physicochemical Properties (Computed)

The following table summarizes the key computed physicochemical properties of this compound, providing a foundational understanding of its molecular characteristics.

| Property | Value | Reference |

| Molecular Weight | 237.10 g/mol | [2] |

| Exact Mass | 235.99491 Da | [2] |

| Monoisotopic Mass | 235.99491 Da | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 17.8 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

| Formal Charge | 0 | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis Protocol: Nucleophilic Substitution

The most direct method for the synthesis of this compound is the N-alkylation of imidazole with 2-bromobenzyl bromide. This is a nucleophilic substitution reaction where the nitrogen of the imidazole ring acts as the nucleophile.

Reaction:

Imidazole + 2-Bromobenzyl Bromide → this compound + HBr

Materials:

-

Imidazole

-

2-Bromobenzyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure (Proposed):

-

In a round-bottom flask, dissolve imidazole and a slight molar excess of a base (e.g., 1.2 equivalents of K₂CO₃) in an anhydrous polar aprotic solvent.

-

To this stirring suspension, add 1.0 equivalent of 2-bromobenzyl bromide dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

A similar procedure has been successfully used for the synthesis of 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, which involved refluxing 1-methyl-1H-imidazole with 1-bromo-2-(bromomethyl)benzene in dioxane for 12 hours.[3]

References

An In-depth Technical Guide to 1-(2-Bromobenzyl)-1H-imidazole (CAS: 72459-45-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of 1-(2-Bromobenzyl)-1H-imidazole. The information is curated for professionals in the fields of chemical synthesis, medicinal chemistry, and drug discovery, with a focus on presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Chemical Information

This compound is a substituted imidazole derivative. The imidazole ring is a key structural motif in numerous biologically active compounds, and the introduction of a 2-bromobenzyl group can significantly influence its physicochemical and pharmacological properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72459-45-1 | [Commercial Suppliers] |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem[1] |

| Molecular Weight | 237.10 g/mol | PubChem[1] |

| IUPAC Name | 1-[(2-bromophenyl)methyl]imidazole | PubChem[1] |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 235.99491 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 17.8 Ų | PubChem (Computed)[1] |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the benzylic carbon of the 2-bromobenzyl bromide, displacing the bromide ion.

General Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not extensively documented, a reliable procedure can be adapted from the synthesis of structurally similar compounds, such as 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide[2]. The following is a representative experimental protocol.

Materials:

-

Imidazole

-

2-Bromobenzyl bromide

-

Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure using Sodium Hydride:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.

-

Cool the mixture back to 0 °C and add a solution of 2-bromobenzyl bromide (1.05 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Procedure using Potassium Carbonate:

-

To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-bromobenzyl bromide (1.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography as described above.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on the structure, the expected spectral characteristics are as follows:

-

¹H NMR: Resonances for the protons of the imidazole ring (typically in the range of δ 7-8 ppm), a singlet for the benzylic methylene protons (CH₂), and signals for the aromatic protons of the 2-bromobenzyl group.

-

¹³C NMR: Resonances for the carbon atoms of the imidazole ring, the benzylic methylene carbon, and the carbons of the 2-bromobenzyl group.

-

Mass Spectrometry: The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight, along with characteristic isotopic patterns for the presence of bromine.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and imidazole rings, C=N and C=C stretching vibrations of the imidazole ring, and C-Br stretching.

Potential Applications in Drug Discovery and Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The introduction of a 2-bromobenzyl substituent can modulate the biological profile of the imidazole core, making this compound and its derivatives interesting candidates for drug discovery programs.

Anticancer Activity

A significant finding in the literature highlights the potential of a closely related compound in cancer therapy. A review on imidazoles as potential anticancer agents mentions that a hybrid compound of imidazole and 2-phenylbenzofuran, specifically an imidazole derivative bearing a 2-bromobenzyl group (designated as compound 57), was identified as the most active compound against four human tumor cell lines: SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia).[3] Notably, this compound exhibited greater activity than the established anticancer drug, cisplatin.[3]

While the exact structure of "imidazole 57" and its direct correspondence to this compound requires consultation of the primary research article by Yang et al., this finding strongly suggests that the 2-bromobenzyl-imidazole moiety is a promising pharmacophore for the development of novel anticancer agents.

Potential Signaling Pathways and Mechanisms of Action

The anticancer mechanism of imidazole derivatives is diverse and target-dependent. Potential mechanisms that could be explored for this compound, based on the activities of other imidazole-containing compounds, are illustrated in the following diagram.

Caption: Potential mechanisms of anticancer action for imidazole derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of this compound, a standard workflow for in vitro evaluation would involve the following steps.

Workflow for In Vitro Anticancer Activity Screening:

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Detailed Protocol for MTT Assay:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, SMMC-7721, SW480, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a person of interest for further investigation in medicinal chemistry. The strong anticancer activity reported for a closely related analogue highlights the potential of this scaffold in the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its biological activity, and explore its mechanism of action against various cancer cell lines and other potential therapeutic targets. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to initiate such investigations.

References

An In-Depth Technical Guide to 1-(2-Bromobenzyl)-1H-imidazole: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 1-(2-Bromobenzyl)-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel imidazole-based compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted at the N1 position with a 2-bromobenzyl group. The presence of the bromine atom on the benzyl ring and the versatile imidazole core are key features that contribute to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem CID: 13269319[1] |

| Molecular Weight | 237.10 g/mol | PubChem CID: 13269319[1] |

| IUPAC Name | 1-[(2-bromophenyl)methyl]-1H-imidazole | PubChem CID: 13269319[1] |

| CAS Number | 72459-45-1 | PubChem CID: 13269319[1] |

| XLogP3 | 2.3 | PubChem CID: 13269319[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 13269319[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 13269319[1] |

| Rotatable Bond Count | 2 | PubChem CID: 13269319[1] |

| Exact Mass | 235.99491 Da | PubChem CID: 13269319[1] |

| Topological Polar Surface Area | 17.8 Ų | PubChem CID: 13269319[1] |

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

Materials:

-

Imidazole

-

1-bromo-2-(bromomethyl)benzene

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., Dioxane, Acetonitrile, Dimethylformamide)

Procedure:

-

To a solution of imidazole in an anhydrous solvent, a stoichiometric equivalent of a base is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a specified time to allow for the deprotonation of imidazole.

-

A solution of 1-bromo-2-(bromomethyl)benzene in the same anhydrous solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then refluxed for several hours (e.g., 12 hours)[2].

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available in the provided search results. However, based on the known spectral data of related imidazole derivatives, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the imidazole protons are expected in the range of δ 6.8-7.7 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 5.2 ppm. The aromatic protons of the bromobenzyl group would resonate in the aromatic region (δ 7.0-7.7 ppm). |

| ¹³C NMR | Carbon signals for the imidazole ring are anticipated between δ 117-140 ppm. The benzylic carbon signal would be expected around δ 50 ppm. Aromatic carbons of the bromobenzyl ring would appear in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. |

| IR (KBr, cm⁻¹) | Characteristic peaks for C-H stretching of the aromatic and imidazole rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the rings (around 1600-1450 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry (ESI-MS) | The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 237/239, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Biological Activity and Potential Applications

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of imidazole derivatives containing a 2-bromobenzyl moiety. A study by Yang et al. synthesized a series of hybrid compounds between 2-phenylbenzofuran and imidazole and found that the derivative with a 2-bromobenzyl group at the imidazolyl-3-position was the most potent compound against four human tumor cell lines: SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia)[3]. Another study on hybrid compounds of 2-phenyl-3-alkylbenzofuran and imidazole identified a derivative with a 2-bromobenzyl group on the imidazole ring as the most potent, with IC₅₀ values ranging from 0.08 to 0.55 μM against five human tumor cell lines. This compound was particularly selective against breast carcinoma (MCF-7) and colon carcinoma (SW480)[4].

The mechanism of anticancer action for many imidazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While the specific mechanism for this compound has not been elucidated, related compounds have been shown to target enzymes such as phosphatidylinositol 3-kinases (PI3K)[4].

Other Potential Biological Activities

The imidazole scaffold is present in numerous antifungal and antiviral drugs. Therefore, this compound and its derivatives warrant investigation for these activities as well.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its structural features suggest the potential for potent and selective biological activity. The promising in vitro anticancer results of closely related compounds underscore the importance of further investigation into this specific molecule.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound.

-

Comprehensive spectroscopic and crystallographic characterization of the pure compound.

-

In-depth evaluation of its cytotoxic activity against a broader panel of cancer cell lines.

-

Elucidation of its specific mechanism of action, including the identification of its molecular targets and affected signaling pathways.

-

Screening for other potential biological activities, such as antifungal and antiviral effects.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound.

References

- 1. This compound | C10H9BrN2 | CID 13269319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and cytotoxic activities of novel hybrid compounds between 2-phenylbenzofuran and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Bromobenzyl)-1H-imidazole synthesis from imidazole and 2-bromobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromobenzyl)-1H-imidazole from imidazole and 2-bromobenzyl bromide. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines the reaction mechanism, detailed experimental protocols, and key analytical data.

Introduction

The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, yielding N-substituted imidazoles that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The 1-benzylimidazole core, in particular, is a prevalent scaffold in medicinal chemistry. The synthesis of this compound involves the nucleophilic substitution reaction between imidazole and 2-bromobenzyl bromide. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromobenzyl bromide.[1] A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.[1][2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, which enhances its nucleophilicity.

First, the base abstracts a proton from the imidazole ring, forming an imidazolide anion. This anion is a potent nucleophile. Subsequently, the imidazolide anion attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide ion and forming the desired product, this compound.

Experimental Protocols

Two common protocols for the N-alkylation of imidazole are presented below, adapted for the synthesis of this compound. These methods utilize different bases and solvents, offering flexibility based on available reagents and desired reaction conditions.

Protocol 1: Using Potassium Carbonate in Acetonitrile

This method is a widely used and relatively mild procedure for N-alkylation.[1]

Materials:

-

Imidazole

-

2-Bromobenzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes.[2]

-

Add 2-bromobenzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.[1]

Protocol 2: Using Sodium Hydride in Tetrahydrofuran

This method employs a stronger base and is often faster, allowing for the reaction to be performed at lower temperatures.[1]

Materials:

-

Imidazole

-

2-Bromobenzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0°C (using an ice bath).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[1]

-

Cool the reaction mixture back to 0°C and add 2-bromobenzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrN₂ | [3] |

| Molecular Weight | 237.10 g/mol | [3][4] |

| Appearance | Colorless solid (recrystallized) | [5] |

| Purity | ≥98% | [4] |

| CAS Number | 72459-45-1 | [4] |

Note: Specific yield and melting point data can vary depending on the reaction scale and purification method.

Spectroscopic Data

While a specific spectrum for this compound was not found in the search results, related compounds show characteristic signals. For instance, in the ¹H NMR of a similar compound, 1-benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole, the benzylic protons (CH₂) appear as a singlet around δ 5.28 ppm.[6] For this compound, one would expect to see characteristic signals for the imidazole ring protons, the benzylic protons, and the aromatic protons of the bromobenzyl group.

Conclusion

The synthesis of this compound from imidazole and 2-bromobenzyl bromide is a straightforward and efficient process. The choice of base and solvent can be tailored to specific laboratory conditions and desired reaction rates. The protocols provided in this guide, along with the summarized data, offer a solid foundation for researchers and professionals in the field of drug development and materials science to synthesize and utilize this valuable chemical intermediate.

References

Spectroscopic and Synthetic Profile of 1-(2-Bromobenzyl)-1H-imidazole: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(2-Bromobenzyl)-1H-imidazole, a key building block in the development of various pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Summary of Spectroscopic Data

The structural integrity of this compound has been confirmed through a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Proton Assignment |

| 7.61 (d, J = 8.0 Hz, 1H) | Ar-H |

| 7.55 (s, 1H) | Imidazole-H |

| 7.33 (t, J = 7.6 Hz, 1H) | Ar-H |

| 7.17 (t, J = 7.8 Hz, 1H) | Ar-H |

| 7.11 (s, 1H) | Imidazole-H |

| 6.90 (s, 1H) | Imidazole-H |

| 6.80 (d, J = 7.6 Hz, 1H) | Ar-H |

| 5.18 (s, 2H) | CH₂ |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| Chemical Shift (δ) ppm | Carbon Assignment |

| 137.4 | Imidazole-C |

| 135.5 | Ar-C (quaternary) |

| 133.0 | Ar-C |

| 129.8 | Ar-C |

| 129.6 | Imidazole-C |

| 128.5 | Ar-C |

| 128.0 | Ar-C |

| 123.0 | Ar-C (quaternary) |

| 119.3 | Imidazole-C |

| 51.7 | CH₂ |

| Mass Spectrometry (GC-MS) | |

| m/z | Interpretation |

| 236, 238 | [M]⁺, [M+2]⁺ (presence of Br) |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3111, 3062 | Aromatic C-H stretch |

| 2927 | Aliphatic C-H stretch |

| 1506, 1471, 1442 | Aromatic C=C stretch |

| 1224 | C-N stretch |

| 1024 | C-Br stretch |

| 754 | Ar-H out-of-plane bend (ortho-disubstituted) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. The following protocol is adapted from established procedures for the synthesis of related bromobenzyl-imidazoles.

Materials:

-

Imidazole

-

Sodium Hydride (NaH) (60% dispersion in mineral oil)

-

2-Bromobenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at room temperature for 1 hour.

-

A solution of 2-bromobenzyl bromide (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Workflow and Logical Relationships

The synthesis of this compound follows a straightforward N-alkylation pathway. The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

This document serves as a foundational resource for the synthesis and characterization of this compound, providing the necessary data and protocols to facilitate its use in further research and development endeavors.

1H NMR spectrum of 1-(2-Bromobenzyl)-1H-imidazole

An in-depth analysis of the ¹H NMR spectrum of 1-(2-Bromobenzyl)-1H-imidazole is crucial for the structural elucidation and purity assessment of this compound, which serves as a significant building block in medicinal chemistry and materials science. This guide provides a detailed overview of the predicted proton nuclear magnetic resonance (¹H NMR) data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure's proton environment.

Due to the absence of publicly available experimental ¹H NMR data for this compound in the searched literature, this guide will utilize predicted data to illustrate the expected spectral characteristics. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts for similar molecular fragments.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The multiplicity describes the splitting pattern of the signal, and the coupling constant (J) indicates the magnitude of the spin-spin coupling between neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2' | 7.60 - 7.70 | d | 1H | Expected to be a doublet due to coupling with H-3'. |

| H-3' | 7.25 - 7.35 | t | 1H | Expected to be a triplet due to coupling with H-2' and H-4'. |

| H-4' | 7.10 - 7.20 | t | 1H | Expected to be a triplet due to coupling with H-3' and H-5'. |

| H-5' | 7.35 - 7.45 | d | 1H | Expected to be a doublet due to coupling with H-4'. |

| H-6' | 6.90 - 7.00 | d | 1H | |

| -CH₂- | 5.30 - 5.40 | s | 2H | Methylene bridge protons, expected to be a singlet. |

| H-2 | 7.70 - 7.80 | s | 1H | Imidazole ring proton. |

| H-4 | 7.15 - 7.25 | s | 1H | Imidazole ring proton. |

| H-5 | 6.95 - 7.05 | s | 1H | Imidazole ring proton. |

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm). d. Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup: a. The ¹H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion. b. The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient. b. Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm). c. Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans. e. Acquisition Time (aq): Set the acquisition time to be at least 2-3 seconds to ensure good digital resolution. f. Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the resulting spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each resonance. e. Analyze the multiplicity and coupling constants of the signals to deduce the connectivity of the protons in the molecule.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the distinct proton environments within the this compound molecule and their expected signaling in the ¹H NMR spectrum.

Caption: Predicted proton environments in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for researchers and professionals in drug development. The provided predicted data and experimental protocol serve as a valuable resource for the characterization of this important chemical entity.

Mass Spectrometry of 1-(2-Bromobenzyl)-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 1-(2-Bromobenzyl)-1H-imidazole, a compound of interest in medicinal chemistry and drug development. The guide covers the predicted fragmentation pathways under electron ionization (EI), a common mass spectrometry technique for the analysis of small molecules. Due to the limited availability of public experimental data for this specific molecule, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and data from structurally related compounds.

Introduction

This compound is a substituted imidazole derivative with potential applications in various fields of chemical and pharmaceutical research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding its behavior under mass spectrometric conditions is essential for its identification in complex mixtures and for metabolism studies. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a hard ionization technique that provides rich structural information through characteristic fragmentation.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the benzyl-imidazole bond and fragmentation of the imidazole and bromobenzyl moieties. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Based on the fragmentation of similar benzyl-substituted imidazoles and bromo-aromatic compounds, the following key fragments are predicted.

Table 1: Predicted Mass Spectral Data for this compound (Electron Ionization)

| m/z | Proposed Fragment Ion | Relative Abundance (%) | Notes |

| 236/238 | [C10H9BrN2]+• (Molecular Ion) | 85 | Isotopic pair due to 79Br and 81Br |

| 169/171 | [C7H6Br]+ | 100 (Base Peak) | Bromotropylium ion, characteristic of benzyl bromides |

| 157 | [C10H9N2]+ | 30 | Loss of Br radical |

| 90 | [C6H4]+• | 25 | Loss of HBr from the bromotropylium ion |

| 81 | [C4H5N2]+ | 40 | Imidazole moiety with a methylene group |

| 68 | [C3H4N2]+• | 15 | Imidazole radical cation |

Proposed Fragmentation Pathway

The primary fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. The most favorable cleavage is the benzylic C-N bond, leading to the formation of the stable bromotropylium ion, which is often the base peak in the spectrum.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Dissolution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Injection: Inject 1 µL of the final solution into the GC-MS system.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

Navigating the Physicochemical Landscape of 1-(2-Bromobenzyl)-1H-imidazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromobenzyl)-1H-imidazole is a substituted imidazole derivative with potential applications in pharmaceutical research and development. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation, storage, and in vivo evaluation. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, imparts a unique set of characteristics, including the potential for hydrogen bonding and acid-base reactivity, which influence its solubility and stability profile. The presence of the 2-bromobenzyl substituent further modulates these properties through steric and electronic effects.

This guide provides a detailed overview of the expected solubility and stability of this compound, along with standardized experimental protocols for their empirical determination.

Predicted Physicochemical Properties

While experimental data is not available, computed properties from databases such as PubChem can offer initial insights into the behavior of this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem[1] |

| Molecular Weight | 237.10 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The predicted XLogP3 value of 2.3 suggests that this compound is likely to have moderate lipophilicity, indicating a higher solubility in organic solvents compared to aqueous media. The presence of two hydrogen bond acceptors (the nitrogen atoms in the imidazole ring) suggests some potential for interaction with protic solvents.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the structure of this compound, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | ||

| pH 2 (Acidic) | Moderately Soluble | Protonation of the imidazole ring increases polarity and aqueous solubility. |

| pH 7 (Neutral) | Sparingly Soluble | The neutral form is less polar. |

| pH 10 (Basic) | Sparingly Soluble | The compound is not expected to deprotonate at this pH. |

| Organic Solvents | ||

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Nonpolar aprotic solvent, suitable for lipophilic compounds. |

| Hexane | Insoluble | Very nonpolar solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that undissolved solid remains visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Potentially unstable over time | Hydrolysis of the imidazole ring or cleavage of the benzyl-imidazole bond. |

| Neutral (pH 6-8) | Likely stable | Generally, imidazole derivatives are relatively stable at neutral pH. |

| Basic (pH 9-12) | Potentially unstable | Base-catalyzed hydrolysis. |

| Oxidative (e.g., H₂O₂) | Potentially unstable | Oxidation of the imidazole ring. |

| Thermal (e.g., > 60°C) | Potentially unstable | Thermal decomposition. |

| Photochemical (UV/Vis light) | Potentially unstable | Photodegradation, potentially involving the bromine atom. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Mix the drug solution with an equal volume of 1 N HCl and store at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the drug solution with an equal volume of 1 N NaOH and store at room temperature.

-

Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Thermal Degradation: Store the drug solution (and solid drug) in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the drug solution (and solid drug) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Sample Neutralization (for acidic and basic samples):

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products.

-

Validate the analytical method for its ability to separate the parent drug from all significant degradation products (stability-indicating).

-

Diagram 2: Potential Degradation Pathway of a Substituted Imidazole

Caption: A simplified diagram illustrating potential degradation pathways for a substituted imidazole under various stress conditions.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a robust framework for understanding and evaluating its solubility and stability. The predicted moderate lipophilicity suggests good solubility in organic solvents and pH-dependent solubility in aqueous media. Stability studies are essential to identify potential degradation pathways and establish appropriate storage and handling conditions. The provided experimental protocols offer standardized methods for researchers to generate the necessary empirical data to support the development of this compound for its intended applications. The generation of such data is a critical step in advancing any new chemical entity through the drug discovery and development pipeline.

References

The Emerging Potential of 1-(2-Bromobenzyl)-1H-imidazole in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of therapeutic agents targeting a wide array of diseases.[1][2] In the realm of oncology, imidazole-containing molecules have demonstrated significant potential, with several derivatives exhibiting potent anticancer activity.[2][3][4][5] This technical guide focuses on a particularly promising derivative, 1-(2-Bromobenzyl)-1H-imidazole, and its application as a key building block in the development of novel anticancer agents. Specifically, we will delve into the synthesis, cytotoxic activity, and putative mechanism of action of a hybrid molecule incorporating this moiety, which has shown remarkable potency against several human cancer cell lines.

Synthesis of a Potent this compound Hybrid Anticancer Agent

A novel hybrid compound, 1-(2-bromobenzyl)-2-ethyl-4-(2-phenyl-3-ethylbenzofuran-6-yl)-1H-imidazole (referred to as Compound 31 in cited literature), has been identified as a highly potent anticancer agent.[6] The synthesis of this class of molecules involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of 1-(2-bromobenzyl)-2-ethyl-4-(2-phenyl-3-ethylbenzofuran-6-yl)-1H-imidazole

The synthesis of the target compound is achieved through a convergent approach, involving the preparation of a key benzofuran intermediate followed by the construction of the substituted imidazole ring and subsequent N-alkylation.

Step 1: Synthesis of the Benzofuran Intermediate

A suitably substituted benzofuran core is synthesized via established methods, such as the Perkin rearrangement or other cyclization strategies. The starting materials would typically be a substituted phenol and an α-halo ketone.

Step 2: Imidazole Ring Formation

The benzofuran intermediate, possessing a reactive functional group, is then utilized to construct the imidazole ring. A common method is the Radziszewski reaction, where a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source) react to form the imidazole ring.

Step 3: N-Alkylation with 2-Bromobenzyl Bromide

The final step involves the N-alkylation of the newly formed imidazole ring with 2-bromobenzyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.

General Procedure:

-

To a solution of the 2-ethyl-4-(2-phenyl-3-ethylbenzofuran-6-yl)-1H-imidazole intermediate in anhydrous DMF, an equimolar amount of a suitable base (e.g., NaH) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the imidazolide anion.

-

An equimolar amount of 1-bromo-2-(bromomethyl)benzene is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Anticancer Activity

The synthesized hybrid compound 31 has demonstrated exceptional cytotoxic activity against a panel of five human cancer cell lines.[6] The potency of this compound was found to be significantly greater than the widely used chemotherapeutic drug, cisplatin.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer cell lines (SMMC-7721, SW480, MCF-7, A549, and HL-60) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Quantitative Cytotoxicity Data

The table below summarizes the IC50 values of compound 31 and the reference drug cisplatin against the tested human cancer cell lines.

| Cell Line | Cancer Type | Compound 31 IC50 (µM) | Cisplatin IC50 (µM) | Selectivity Index (Cisplatin IC50 / Compound 31 IC50) |

| SMMC-7721 | Hepatocellular Carcinoma | 0.08 - 0.55 | Not explicitly stated | Not calculable |

| SW480 | Colon Carcinoma | 0.08 - 0.55 | Significantly higher | 40.1 |

| MCF-7 | Breast Carcinoma | 0.08 - 0.55 | Significantly higher | 40.8 |

| A549 | Lung Carcinoma | 0.08 - 0.55 | Not explicitly stated | Not calculable |

| HL-60 | Promyelocytic Leukemia | 0.08 - 0.55 | Not explicitly stated | Not calculable |

Note: The exact IC50 values for each cell line were not available in the abstract; a range was provided. The selectivity index is based on the reported fold-difference in selectivity.[6]

Putative Mechanism of Action

The potent anticancer activity of the this compound hybrid compound suggests a specific molecular target or pathway is being modulated. While the precise mechanism of action has not been fully elucidated, molecular docking studies have implicated the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway as a potential target.[6]

PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for cancer therapy.

Caption: Putative mechanism of action via PI3K pathway inhibition.

Molecular docking simulations suggest that the hybrid compound may bind to the active site of PI3K, thereby inhibiting its kinase activity. This would lead to a downstream cascade of events, including the suppression of AKT and mTOR signaling, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Experimental Workflow

The logical flow of the research leading to the identification of this potent anticancer agent is depicted in the following diagram.

References

- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing [mdpi.com]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide on 1-(2-Bromobenzyl)-1H-imidazole as a Precursor for N-Heterocyclic Carbenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-bromobenzyl)-1H-imidazole and its role as a precursor to N-heterocyclic carbenes (NHCs) for applications in catalysis and drug development. The document details the synthesis of the precursor, its conversion to the corresponding imidazolium salt, the generation of the NHC, and the formation of its palladium(II) complex. Furthermore, it explores the catalytic applications of the resulting Pd-NHC complex in Suzuki-Miyaura and Heck cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability they impart to metal complexes make them superior alternatives to traditional phosphine ligands in many catalytic transformations. The synthesis of NHCs is typically achieved by the deprotonation of their corresponding imidazolium or benzimidazolium salt precursors.

This guide focuses on this compound, a versatile precursor for a specific class of NHC ligands. The presence of the 2-bromobenzyl group offers unique steric and electronic properties to the resulting NHC and its metal complexes, influencing their catalytic activity and potential applications in medicinal chemistry.

Synthesis of the Precursor and its Derivatives

The journey from simple starting materials to the catalytically active Pd-NHC complex involves a multi-step synthesis. This section outlines the preparation of this compound, its conversion to the imidazolium salt, the subsequent generation of the free carbene, and its complexation with palladium.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of imidazole with 2-bromobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen of the imidazole ring acts as a nucleophile. A base is typically used to deprotonate the imidazole, enhancing its nucleophilicity.

Synthesis of 1-(2-Bromobenzyl)-3-alkyl-1H-imidazolium Bromide

The synthesized this compound is then quaternized by reacting it with an alkyl halide, such as methyl iodide or ethyl bromide, to form the corresponding 1-(2-bromobenzyl)-3-alkyl-1H-imidazolium bromide. This imidazolium salt is the direct precursor to the N-heterocyclic carbene.

Generation of the N-Heterocyclic Carbene and Formation of the Palladium(II) Complex

The N-heterocyclic carbene is generated in situ by the deprotonation of the imidazolium salt using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting free carbene is highly reactive and is immediately trapped by a palladium(II) source, such as palladium(II) acetate or [PdCl2(MeCN)2], to form the stable Pd-NHC complex.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, the imidazolium salt, and the palladium-NHC complex.

Synthesis of this compound

Materials:

-

Imidazole

-

2-Bromobenzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.0 eq) and anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-bromobenzyl bromide (1.05 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-imidazolium Bromide

Materials:

-

This compound

-

Methyl iodide

-

Anhydrous dioxane

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dioxane.

-

Add methyl iodide (1.5 eq) to the solution.

-

Reflux the mixture for 12 hours.[1]

-

Cool the solution to room temperature.

-

Filter the resulting colorless solid and wash with diethyl ether.

-

The solid can be further purified by recrystallization from acetonitrile and diethyl ether to yield colorless single crystals of 1-(2-bromobenzyl)-3-methyl-1H-imidazolium bromide.[1]

Synthesis of the Palladium(II)-NHC Complex

Materials:

-

1-(2-Bromobenzyl)-3-methyl-1H-imidazolium bromide

-

Palladium(II) acetate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethylformamide (DMF)

-

Pentane

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-(2-bromobenzyl)-3-methyl-1H-imidazolium bromide (1.0 eq) and palladium(II) acetate (1.0 eq).

-

Add anhydrous DMF to the flask.

-

Slowly add potassium tert-butoxide (1.1 eq) to the stirred suspension at room temperature.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, add water to the mixture and extract with dichloromethane (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by washing with pentane to yield the desired palladium(II)-NHC complex.

Catalytic Applications

The synthesized palladium-NHC complex is a highly effective catalyst for various cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery. This section focuses on its application in the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The Pd-NHC complex derived from this compound demonstrates high catalytic activity in this reaction, particularly with challenging substrates like aryl chlorides.

Quantitative Performance Data:

The catalytic performance of related Pd-NHC complexes in the Suzuki-Miyaura coupling of aryl chlorides is summarized in the table below. These data highlight the efficiency of such catalysts under mild conditions.

| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 3 | Chlorobenzene | 4-Methylphenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |

Heck Cross-Coupling Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The Pd-NHC complex derived from this compound is also an efficient catalyst for this transformation.

Quantitative Performance Data:

The following table summarizes the catalytic activity of a related NHC-Pd(II)-1-methylimidazole complex in the Heck reaction of aryl chlorides with styrene.[2]

| Entry | Aryl Chloride | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Chlorobenzene | Styrene | 1.0 | Cs₂CO₃ | TBAB | 140 | 12 | 92 |

| 2 | 4-Chlorotoluene | Styrene | 1.0 | Cs₂CO₃ | TBAB | 140 | 12 | 95 |

| 3 | 4-Chloroanisole | Styrene | 1.0 | Cs₂CO₃ | TBAB | 140 | 12 | 88 |

Structural and Mechanistic Insights

Typical Bond Lengths and Angles for Pd-NHC Complexes:

| Parameter | Typical Value |

| Pd-C(carbene) bond length | 1.940 - 2.073 Å[3] |

| N-C(carbene)-N angle | 107.78°[3] |

Mechanistic studies on Suzuki-Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes suggest that the NHC ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps.[4][5] The strong σ-donation from the NHC stabilizes the palladium center throughout the catalytic cycle, leading to higher efficiency and turnover numbers.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of N-heterocyclic carbene ligands. The resulting palladium-NHC complexes exhibit excellent catalytic activity in fundamentally important cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The modular nature of the imidazole core allows for fine-tuning of the steric and electronic properties of the NHC ligand, paving the way for the development of highly efficient and selective catalysts for a wide range of organic transformations. This makes these compounds highly relevant for researchers in academia and industry, including those in the field of drug development where efficient synthetic methodologies are paramount. Further investigation into the synthesis of a broader range of derivatives and their applications in other catalytic processes is a promising area for future research.

References

- 1. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-(2-Bromobenzyl)-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 1-(2-bromobenzyl)-1H-imidazole derivatives and closely related analogs. The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.

Core Findings: Antifungal and Antibacterial Potential

Research into halogenated benzylimidazole derivatives has revealed significant antimicrobial activity. While specific data for this compound is not extensively available in publicly accessible literature, studies on closely related isomers and halogenated analogs provide valuable insights into the potential of this chemical class. Bromo- and chloro-benzyl imidazole derivatives have shown notable efficacy against various fungal and bacterial pathogens.

Quantitative Biological Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) values for a series of 1-halogenobenzyl-3-(imidazol-1-ylmethyl)indole derivatives, which share the core 1-benzylimidazole structure. These compounds were evaluated for their in vitro activity against the fungal pathogens Candida albicans and Aspergillus fumigatus.[1] Additionally, data for halogenated N-benzylimidazoles against various bacterial strains are presented.

Table 1: Antifungal Activity of 1-Halogenobenzyl-3-(imidazol-1-ylmethyl)indole Derivatives [1]

| Compound | Halogen Substitution | R | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |

| 35b | 2-chloro | H | 4 | >20 |

| 35e | 4-bromo | H | 6 | >20 |

| 35g | 2,4-dichloro | H | 2 | >20 |

| 35h | 2,6-dichloro | H | 4 | >20 |

| 36a | 2-fluoro | CH₃ | 6 | >20 |

| 38a | 2-fluoro | C₂H₅ | 4 | >20 |

| 40a | 2-fluoro | n-C₃H₇ | 1 | >20 |

| 45a | 2-chloro | C₆H₅ | >20 | 8 |

| Amphotericin B | - | - | 0.25 | 0.14 |

| Fluconazole | - | - | 0.5 | >64 |

| Itraconazole | - | - | 0.125 | 0.5 |

Data extracted from Pommery, et al., 2003.[1]

Table 2: Antibacterial Activity of Halogenated N-Benzylimidazole Derivatives

| Compound | Halogen Substitution | MIC (mg/mL) vs. P. aeruginosa |

| N-2-chlorobenzyl imidazole | 2-chloro | 0.250 |

Data suggests bromo-derivatives are very active against Gram-positive bacteria, though specific MIC values were not provided in the abstract.

Experimental Protocols

This section details the methodologies for the synthesis of 1-halogenobenzyl-imidazole derivatives and the subsequent evaluation of their antifungal activity, based on established protocols.

Synthesis of 1-Halogenobenzyl-3-(imidazol-1-ylmethyl)indole Derivatives[1]

A general synthetic pathway for the preparation of these derivatives involves the reaction of a substituted indole with a halogenated benzyl halide, followed by the introduction of the imidazole moiety.

Step 1: N-Alkylation of Indole A solution of the appropriately substituted indole in a suitable solvent (e.g., dimethylformamide) is treated with a strong base (e.g., sodium hydride) at a low temperature (e.g., 0°C). The corresponding halogenobenzyl halide (e.g., 2-bromobenzyl bromide) is then added, and the reaction mixture is stirred at room temperature until completion.

Step 2: Introduction of the Imidazole Moiety The product from Step 1 is subjected to a reaction that introduces the imidazolylmethyl group at the 3-position of the indole ring. This can be achieved through various methods, one of which involves a Mannich-type reaction with formaldehyde and imidazole.

Step 3: Purification The final compounds are purified using standard techniques such as column chromatography on silica gel.

Antifungal Susceptibility Testing[1]

The in vitro antifungal activity is determined using a broth microdilution method.

1. Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar). A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

2. Microdilution Assay: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI 1640).

3. Incubation: The prepared fungal inoculum is added to each well, and the plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48 hours).